Reaction Site Specificity: 4-Amino-2,3-Dicarboxylate Versus 2-Amino-3,4-Dicarboxylate Substitution Pattern
The 4-amino-2,3-dicarboxylate substitution pattern of CAS 121071-71-4 positions the amino group at the 4-position of the thiophene ring with ester groups occupying the adjacent 2- and 3-positions. In contrast, alternative aminothiophene intermediates such as diethyl 2-aminothiophene-3,4-dicarboxylate (CAS 104680-25-3) and 3-ethyl 4-methyl 2-aminothiophene-3,4-dicarboxylate (CAS 844502-63-2) feature a 2-amino-3,4-dicarboxylate arrangement . The 4-amino positioning relative to the ester groups in CAS 121071-71-4 alters the electronic density distribution across the thiophene ring, directly impacting the regioselectivity of subsequent electrophilic aromatic substitution and cyclocondensation reactions [1]. This substitution pattern is specifically required for the Linzagolix synthetic route, where the 4-amino group serves as a handle for further functionalization while the 2,3-dicarboxylate esters maintain the correct molecular scaffold geometry [2].
| Evidence Dimension | Amino group substitution position on thiophene ring |
|---|---|
| Target Compound Data | 4-amino substitution; carboxylate esters at 2- and 3-positions |
| Comparator Or Baseline | 2-amino substitution (CAS 104680-25-3, CAS 844502-63-2); carboxylate esters at 3- and 4-positions |
| Quantified Difference | Regioisomeric; electronic effects differ qualitatively (no quantitative head-to-head data identified) |
| Conditions | Structural comparison based on molecular connectivity and reported synthetic utility |
Why This Matters
The specific 4-amino-2,3-dicarboxylate substitution pattern is non-negotiable for synthetic routes designed around this regioisomer; substituting a 2-amino analog would yield different reaction products and cannot serve as a drop-in replacement.
- [1] De La Fuente, R., Namkung, W., Mills, A., & Verkman, A. S. (2008). Small-Molecule Screen Identifies Inhibitors of a Human Intestinal Calcium-Activated Chloride Channel. Molecular Pharmacology, 73(3), 758-768. DOI: 10.1124/mol.107.043208 View Source
- [2] NBInno. (2025). Navigating the Synthesis of Linzagolix: The Role of Dimethyl 4-Aminothiophene-2,3-Dicarboxylate Hydrochloride. Pharmaceutical Intermediates Technical Article. View Source
